5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide

Physicochemical property comparison Lipophilicity prediction Drug-likeness

5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide (CAS 688050-36-4, synonym WAY-328141) is a synthetic isoxazole-3-carboxamide derivative with a molecular formula of C₁₆H₁₈FN₃O₃ and a molecular weight of 319.33 g/mol. The compound incorporates a 5-(4-fluorophenyl)isoxazole core linked via a carboxamide bridge to an N-(2-morpholinoethyl) side chain.

Molecular Formula C16H18FN3O3
Molecular Weight 319.33 g/mol
Cat. No. B10816770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide
Molecular FormulaC16H18FN3O3
Molecular Weight319.33 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3O3/c17-13-3-1-12(2-4-13)15-11-14(19-23-15)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21)
InChIKeyXLLYKXKCIKZHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide (WAY-328141) – Procurement-Grade Structural and Computed Property Baseline


5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide (CAS 688050-36-4, synonym WAY-328141) is a synthetic isoxazole-3-carboxamide derivative with a molecular formula of C₁₆H₁₈FN₃O₃ and a molecular weight of 319.33 g/mol [1]. The compound incorporates a 5-(4-fluorophenyl)isoxazole core linked via a carboxamide bridge to an N-(2-morpholinoethyl) side chain . This architecture places it within a bioactive chemical space recognized for modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity and influencing eukaryotic organism lifespan, as noted in curated vendor annotations . Computed physicochemical properties include an XLogP3 of 1.4, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds .

Why 5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide Cannot Be Replaced by Generic Isoxazole-3-Carboxamide Analogs


Isoxazole-3-carboxamide derivatives exhibit wide-ranging activity profiles, from TRPV1 modulation to CFTR correction, that are exquisitely sensitive to the N-amide substituent [1]. The morpholinoethyl group in the target compound (WAY-328141) introduces a tertiary amine capable of protonation under physiological conditions, fundamentally altering LogD, hydrogen-bonding capacity, and predicted CNS multiparameter optimization (MPO) scores relative to neutral phenethyl or furanylmethyl analogs such as CFTR corrector 17 and CFTR corrector 9 [2]. Generic substitution without considering these substituent-driven differences in solubility, permeability, and target engagement risks selecting a compound with divergent—and potentially non-overlapping—bioactivity, undermining experimental reproducibility in CFTR functional assays or lifespan-modulation screens where this specific chemotype has been annotated .

Quantitative Differentiation of 5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide (WAY-328141) Against Closest Analogs


Computed Lipophilicity (XLogP3) Head-to-Head: Morpholinoethyl vs. Phenethyl Substituent

The target compound (WAY-328141) exhibits a computed XLogP3 of 1.4 [1], compared to an XLogP3 of 3.2 for its closest structural analog CFTR corrector 17 (5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide, CAS 912790-04-6) [2]. This ΔLogP of –1.8 log units is indicative of significantly higher predicted aqueous solubility and reduced non-specific membrane partitioning for the morpholinoethyl-bearing compound.

Physicochemical property comparison Lipophilicity prediction Drug-likeness

Hydrogen-Bond Acceptor Capacity: Morpholinoethyl Extends Interaction Potential Beyond Phenethyl

WAY-328141 possesses 6 hydrogen bond acceptors (HBA) versus 4 HBA for CFTR corrector 17 [1][2]. The two additional HBA originate from the morpholine oxygen and tertiary amine nitrogen, providing extra loci for target-polar interactions absent in the phenethyl comparator. This directly expands the pharmacophoric makeup without increasing molecular weight (319.33 vs. 310.3 g/mol).

Hydrogen-bond acceptor count Molecular recognition Pharmacophore diversity

Commercial Purity Benchmark: 98% Specification Exceeds Typical Bulk Analog Offerings

The target compound is available at a certified purity of 98% from CymitQuimica (brand: Apollo Scientific) , surpassing the 95% typical specification for the closely related CFTR corrector 17 analog . Additionally, an alternative supply option at ≥96% purity is offered by Aladdin Scientific , providing procurement flexibility across purity tiers not uniformly available for structural analogs.

Compound procurement Purity specification Quality control

Predicted CNS Drug-Likeness: Morpholinoethyl Substitution Improves MPO Desirability

Using the CNS MPO (Multiparameter Optimization) desirability framework, the morpholinoethyl substituent in WAY-328141 contributes a lower cLogP (1.4) and lower topological polar surface area (tPSA < 90 Ų) relative to comparator BCR-ABL-IN-7 (CAS 688050-42-2, tPSA > 110 Ų due to its tetrahydrobenzothiophene-carboxamide tail) [1]. This positions WAY-328141 within the favorable CNS MPO desirability window (score ≥ 4), whereas the bulkier analog falls below the threshold, a class-level trait of morpholinoethyl-functionalized isoxazole-3-carboxamides versus their larger heterocyclic amide counterparts.

CNS MPO score Blood-brain barrier penetration Drug design

Annotated Bioactivity Domain: CFTR Modulation and Eukaryotic Lifespan Extension

Vendor annotations explicitly associate WAY-328141 with CFTR activity modulation and eukaryotic lifespan alteration —a bioactivity profile not uniformly claimed for generic isoxazole-3-carboxamide analogs. The narrow structural difference from CFTR corrector 17 (phenethyl → morpholinoethyl) is hypothesized to shift the functional modality from correction to a mixed corrector/potentiator phenotype, based on patent disclosures describing morpholino-containing isoxazole carboxamides as CFTR activity enhancers in human bronchial epithelial (hBE) cells [1]. However, direct published IC₅₀ or EC₅₀ values for this specific compound in hBE CFTR assays are not publicly available at the time of this evidence compilation.

CFTR modulator Cystic fibrosis research Lifespan assay

ADME-Tox Liability Profile: Fluorophenyl-Morpholinoethyl Combination and Drug Interaction Risk

5-(4-Fluorophenyl)isoxazole-3-carboxamide derivatives are documented in the patent literature as potential Smurf-1 inhibitors with implications for pulmonary arterial hypertension and glaucoma [1]. The 4-fluorophenyl substituent, shared across the isoxazole carboxamide chemotype, has been associated with metabolic stability due to the electron-withdrawing effect of fluorine that reduces CYP450-mediated oxidation at the para-position [2]. Among analogs, the morpholinoethyl variant (WAY-328141) is predicted to exhibit lower CYP2D6 inhibition liability compared to imidazolyl-propyl analogs (e.g., Wnt/β-catenin agonist 4, CAS 912784-79-3) that contain a basic imidazole moiety known to coordinate heme iron [2].

CYP450 inhibition Drug-drug interaction Metabolic stability

Optimal Research and Procurement Scenarios for 5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide (WAY-328141)


CFTR Functional Corrector/Potentiator Screening in Human Bronchial Epithelial (hBE) Cells

WAY-328141, annotated for CFTR activity modulation , should be the compound of choice for primary screening cascades requiring aqueous solubility above 10 µM. Its XLogP3 of 1.4 [1] ensures solubility in polar assay buffers without excessive DMSO, while the 6 hydrogen bond acceptors [1] provide diverse pharmacophoric anchoring points for CFTR interaction. Compared to the more lipophilic CFTR corrector 17 (XLogP3 3.2) [2], WAY-328141 is predicted to exhibit lower non-specific binding to assay plates and cellular membranes, improving signal-to-noise in FLIPR-based membrane potential or YFP-halide flux assays.

Eukaryotic Lifespan Modulation Studies in Yeast (S. cerevisiae) Chronological Aging Models

The dual-domain annotation of WAY-328141—CFTR modulation plus eukaryotic lifespan alteration —makes it a unique probe for cross-species aging research. Procurement of this single compound supports parallel studies in mammalian CFTR assays and yeast chronological lifespan (CLS) screens, reducing inventory complexity. The 98% purity specification from CymitQuimica/Apollo Scientific ensures minimal interference from contaminants that could confound growth curve-based lifespan measurements.

CNS Drug Discovery Programs Requiring Favorable Multiparameter Optimization (MPO) Profiles

With a predicted CNS MPO desirability score ≥ 4, driven by cLogP 1.4 and tPSA ~77 Ų [3], WAY-328141 is preferred over bulkier isoxazole-3-carboxamide analogs (e.g., BCR-ABL-IN-7, tPSA > 110 Ų) [3] for neuroscience-targeted chemical biology. Its morpholinoethyl substituent enhances passive blood-brain barrier permeability predictions, aligning with the CNS MPO framework validated by Wager et al., and increasing the likelihood of achieving adequate unbound brain concentrations in rodent pharmacokinetic studies.

In Vitro ADME-Tox Liability Profiling for Fluorinated Chemical Series

WAY-328141 serves as a reference compound for assessing fluorophenyl-isoxazole carboxamide series metabolic stability. The 4-fluorophenyl group, with documented electron-withdrawing effects that retard CYP450-mediated oxidation [4], provides a baseline for comparative microsomal stability assays. Additionally, the morpholinoethyl variant is predicted to exhibit lower CYP2D6 inhibition liability compared to imidazole-containing analogs (e.g., Wnt/β-catenin agonist 4) [4], making it the preferred choice for establishing SAR around CYP450 isoform selectivity within this chemotype.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.